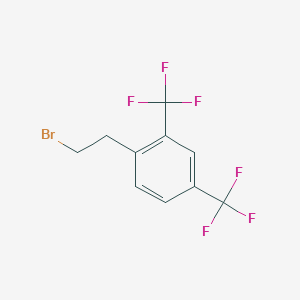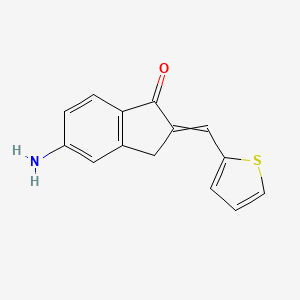![molecular formula C29H33N3O9S2 B12433842 [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of lithium hydroxide monohydrate and dihydrogen peroxide in water and tetrahydrofuran at -5°C.
Step 2: Addition of 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide at 0-10°C.
Step 3: Reflux in dichloromethane at 20°C for 50 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-step synthetic routes, optimized for large-scale production. The use of inert atmospheres and controlled temperatures is crucial to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like dihydrogen peroxide.
Reduction: Using agents such as lithium hydroxide monohydrate.
Substitution: With reagents like 2,2,2-trichloro-1,1-dimethylethoxychloroformate.
Common Reagents and Conditions
Oxidation: Dihydrogen peroxide in tetrahydrofuran at low temperatures.
Reduction: Lithium hydroxide monohydrate in water.
Substitution: 2,2,2-trichloro-1,1-dimethylethoxychloroformate in N,N-dimethyl-formamide.
Major Products
The major product formed from these reactions is the target compound, [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects by inhibiting the rho kinase enzyme and norepinephrine transporters. This inhibition leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure. The molecular targets include the conventional trabecular pathway of aqueous humor outflow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ripasudil: Another rho kinase inhibitor used for similar indications.
Fasudil: A rho kinase inhibitor with broader applications in cardiovascular diseases.
Uniqueness
Netarsudil Mesylate is unique in its dual mechanism of action, targeting both rho kinase and norepinephrine transporters, which makes it particularly effective in reducing intraocular pressure compared to other similar compounds .
Eigenschaften
Molekularformel |
C29H33N3O9S2 |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid |
InChI |
InChI=1S/C27H25N3O3.2CH4O3S/c1-17-3-10-24(18(2)13-17)27(32)33-23-8-5-19(6-9-23)25(15-28)26(31)30-22-7-4-21-16-29-12-11-20(21)14-22;2*1-5(2,3)4/h3-14,16,25H,15,28H2,1-2H3,(H,30,31);2*1H3,(H,2,3,4)/t25-;;/m1../s1 |
InChI-Schlüssel |
XETPNKQIRXJYGS-KHZPMNTOSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)
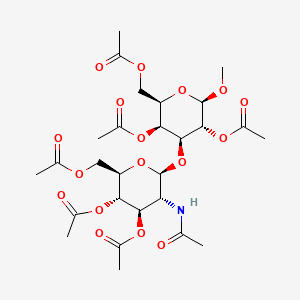

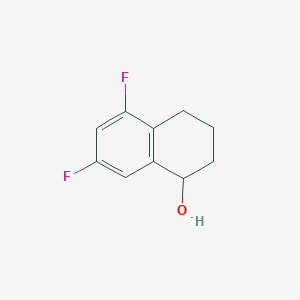
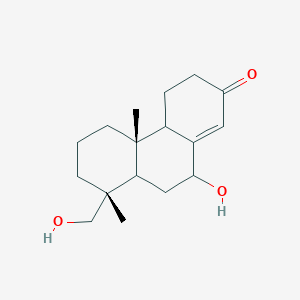
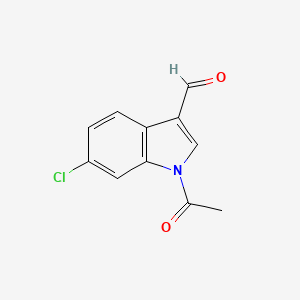
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
